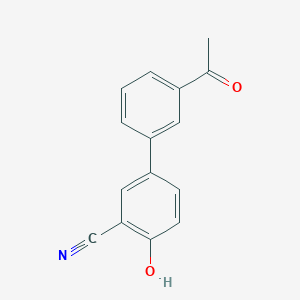
2-Cyano-5-(2,6-difluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(2,6-difluorophenyl)phenol, 95% (abbreviated as 2-CN-5-DF-Phenol) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 106-107 °C and a boiling point of 265-266 °C. It is soluble in ethanol, methanol, and acetone, but insoluble in water. 2-CN-5-DF-Phenol has a variety of biochemical and physiological effects, including inhibition of certain enzymes and bacteria, and has been used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
2-CN-5-DF-Phenol has been used in a variety of scientific research applications due to its unique properties. It has been used as an inhibitor of certain enzymes and bacteria, as a fluorescent probe for imaging applications, and as a substrate for organic synthesis. It has also been used in the study of drug delivery systems and as a model compound for studying the effects of fluorine substitution on the reactivity of organic compounds.
Mecanismo De Acción
2-CN-5-DF-Phenol acts as an inhibitor of certain enzymes and bacteria. It binds to the active site of the enzyme or bacteria and blocks the binding of the substrate or other molecules. This prevents the enzyme or bacteria from performing its normal function.
Biochemical and Physiological Effects
2-CN-5-DF-Phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Salmonella and E. coli, and to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to reduce the activity of certain hormones, including cortisol and leptin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CN-5-DF-Phenol has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify, and it has a variety of biochemical and physiological effects. However, it also has some limitations. It is insoluble in water, which can make it difficult to use in certain experiments, and it is not very soluble in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 2-CN-5-DF-Phenol in scientific research. One potential direction is the use of 2-CN-5-DF-Phenol as a fluorescent probe for imaging applications. Another potential direction is the use of 2-CN-5-DF-Phenol as a substrate for organic synthesis. Additionally, 2-CN-5-DF-Phenol could be used to study the effects of fluorine substitution on the reactivity of organic compounds, or to study the effects of fluorine substitution on the pharmacological properties of drugs. Finally, 2-CN-5-DF-Phenol could be used to study the effects of fluorine substitution on the structure and function of proteins and other biological molecules.
Métodos De Síntesis
2-CN-5-DF-Phenol can be synthesized through a multi-step process. The first step is the reaction of 2-chloro-5-(2,6-difluorophenyl)phenol with sodium cyanide in an aqueous solution. This reaction produces 2-cyano-5-(2,6-difluorophenyl)phenol and sodium chloride. The second step is the removal of the sodium chloride by filtration. The third step is the purification of the 2-CN-5-DF-Phenol using recrystallization.
Propiedades
IUPAC Name |
4-(2,6-difluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-16)12(17)6-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDLERHLXBTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684738 |
Source


|
| Record name | 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,6-difluorophenyl)phenol | |
CAS RN |
1261952-58-2 |
Source


|
| Record name | 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














